Welcome to the BenchChem Online Store!
molecular formula C12H15NO2 B8775963 Benzyl cyclopropyl(methyl)carbamate

Benzyl cyclopropyl(methyl)carbamate

Cat. No. B8775963
M. Wt: 205.25 g/mol
InChI Key: CGMPZOFLZKZSGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06589950B1

Procedure details

The synthesis of N-carbobenzyloxy cyclopropylamine is carried out according to the method outlined in J. Heterocycl. Chem (1983), 1035, using N-carbobenzyloxy cyclopropylamine (14a)(10.5 g, 0.055M) in DMF (80 ml), sodium hydride(1.4 g) and methyl iodide (4 ml). The product is purified by vacuum distillation. Bp 86-92° C., 0.02 Torr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([NH:11][CH:12]1[CH2:14][CH2:13]1)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].[H-].[Na+].[CH3:17]I>CN(C=O)C>[CH3:17][N:11]([CH:12]1[CH2:14][CH2:13]1)[C:1]([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NC1CC1
Step Two
Name
Quantity
10.5 g
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)NC1CC1
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The product is purified by vacuum distillation

Outcomes

Product
Name
Type
Smiles
CN(C(=O)OCC1=CC=CC=C1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.